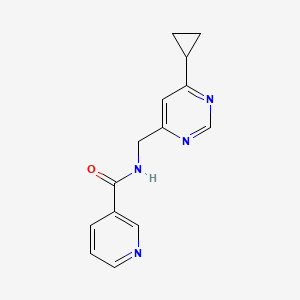![molecular formula C15H20ClNO3S B2438593 (1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2191213-55-3](/img/structure/B2438593.png)
(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H20ClNO3S and its molecular weight is 329.84. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Chemical Transformations and Derivatives: The study of related compounds demonstrates various chemical transformations. For instance, the reduction of certain bicyclic compounds leads to the formation of analogs with different functional groups, indicating the versatility in synthesizing related molecules (Kitchin & Stoodley, 1973). Additionally, the synthesis of potential metabolites of brain imaging agents shows the applicability of such compounds in neuroimaging studies (Andersen et al., 1997).
- Crystal Structure Characterization: Detailed crystallographic studies provide insights into the molecular configurations and intermolecular interactions. This is exemplified in the work on the gold(III) tetrachloride salt of a related molecule, where the crystal structure was analyzed to understand the molecular geometry and bonding interactions (Wood, Brettell, & Lalancette, 2007).
Chemical Reactions and Mechanisms
- Nucleophilic Reactions: Studies involving the reaction of related bicyclic compounds with nucleophilic reagents have demonstrated the reactivity and potential for functional group modification. These reactions are pivotal for creating more complex derivatives and understanding reaction mechanisms (Chlenov, Salamonov, & Tartakovskii, 1976).
- Atom-Transfer Radical Cyclizations: The use of specific bicyclic scaffolds in atom-transfer radical cyclizations opens avenues for synthesizing novel compounds with diverse functionalities, as shown in studies using methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate (Flynn, Zabrowski, & Nosal, 1992).
Applications in Medicinal Chemistry
- Synthesis of Analgetic Compounds: Research into azabicycloalkanes, which share structural similarities, has led to the synthesis of compounds with analgetic and narcotic antagonist activities. These findings are significant for developing new pharmaceuticals (Takeda et al., 1977).
Stereochemistry and Asymmetric Synthesis
- Stereochemical Analysis and Synthesis: The synthesis and study of various esters derived from structurally related compounds, including their stereochemistry and conformational behavior, contribute to the field of asymmetric synthesis, which is crucial for creating specific enantiomers of medicinal compounds (Izquierdo et al., 1991).
properties
IUPAC Name |
8-(3-chloro-4-methylphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-10-3-6-14(9-15(10)16)21(18,19)17-11-4-5-12(17)8-13(7-11)20-2/h3,6,9,11-13H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWIXDGGALPJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B2438512.png)
![3,4,5-triethoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2438514.png)



![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2438523.png)
![6-Tert-butyl-2-[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2438526.png)




